2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole

Lipophilicity ADME Chromatography

2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole (CAS 886367-64-2) is a synthetic heterocyclic building block belonging to the thiazole family, with the molecular formula C₁₁H₁₀BrNOS and a molecular weight of 284.17 g/mol. Its structure features a 1,3-thiazole ring substituted with a bromine atom at the 2-position and a 2-methoxy-4-methylphenyl group at the 4-position.

Molecular Formula C11H10BrNOS
Molecular Weight 284.17 g/mol
CAS No. 886367-64-2
Cat. No. B11764728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole
CAS886367-64-2
Molecular FormulaC11H10BrNOS
Molecular Weight284.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)Br)OC
InChIInChI=1S/C11H10BrNOS/c1-7-3-4-8(10(5-7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3
InChIKeyHQHUMXBLUKXRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole (CAS 886367-64-2): Sourcing and Baseline Characteristics for Chemical Synthesis


2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole (CAS 886367-64-2) is a synthetic heterocyclic building block belonging to the thiazole family, with the molecular formula C₁₁H₁₀BrNOS and a molecular weight of 284.17 g/mol . Its structure features a 1,3-thiazole ring substituted with a bromine atom at the 2-position and a 2-methoxy-4-methylphenyl group at the 4-position [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with the bromine atom providing a key reactive site for cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is commercially available from multiple suppliers, typically at purities of 95% or 97%, and is intended strictly for research and development (R&D) applications .

The Critical Distinction of 2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole: Why Not All 4-Aryl-2-bromothiazoles are Interchangeable


Direct substitution of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole with other 4-aryl-2-bromothiazoles is not scientifically advisable due to significant differences in key physicochemical properties that directly impact experimental design and reproducibility. The presence of the methoxy and methyl substituents on the 4-phenyl ring fundamentally alters the compound's behavior in the two most common phases of drug discovery research: organic synthesis and biological assays. These substituents increase lipophilicity (estimated XLogP3-AA of 4.0) compared to the unsubstituted 2-bromo-4-phenylthiazole (estimated XLogP3-AA of 3.6), which influences solubility, membrane permeability in cellular assays, and chromatographic retention time [1][2]. Furthermore, the electron-donating nature of these groups can modulate the reactivity of the thiazole ring and the bromine atom in metal-catalyzed cross-coupling reactions, potentially affecting reaction yields and kinetics [1]. Assuming functional equivalence without accounting for these quantifiable differences can lead to failed syntheses, non-reproducible biological results, and wasted resources.

Quantitative Differentiation Evidence for 2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole vs. Comparators


Lipophilicity Differential: XLogP3-AA Comparison of 2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole vs. 2-Bromo-4-phenylthiazole

The lipophilicity of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole, a key determinant of its behavior in biological and analytical systems, is significantly higher than that of its unsubstituted analog, 2-bromo-4-phenylthiazole. This is evidenced by their computed partition coefficients (XLogP3-AA). The target compound has a calculated XLogP3-AA of 4.0, compared to 3.6 for the comparator [1][2].

Lipophilicity ADME Chromatography Medicinal Chemistry

Enhanced Synthetic Versatility: Topological Polar Surface Area and Hydrogen Bonding Capacity vs. 2-Bromo-4-phenylthiazole

The 2-methoxy-4-methylphenyl substituent in the target compound introduces additional heteroatoms, resulting in a higher topological polar surface area (TPSA) and a greater number of hydrogen bond acceptors compared to the baseline 2-bromo-4-phenylthiazole. This structural difference has quantifiable consequences for both its reactivity and its physical properties [1][2].

Synthetic Chemistry Retrosynthesis Cross-Coupling Physicochemical Properties

Procurement-Ready: Commercially Verified Purity Specifications from Established Vendors

The target compound is available with a clearly defined and quantifiable minimum purity specification from multiple commercial suppliers. This provides procurement clarity and a verifiable quality standard. Documented commercial specifications include a minimum purity of 95% (AKSci) and 97% (Chemenu) .

Procurement Quality Control Supply Chain Sourcing

Non-Hazardous Transport Classification Simplifies Laboratory Logistics

According to vendor documentation, 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole is classified as 'Not hazardous material' for transport purposes under DOT/IATA regulations . This is a critical logistical differentiator from many other halogenated aromatic building blocks, which may be classified as environmentally hazardous or toxic for shipping.

Logistics EHS Compliance Lab Safety Procurement

Validated Applications for 2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lead Compound Lipophilicity

In drug discovery programs where modulating a lead compound's lipophilicity (LogP) is critical for optimizing ADME properties, 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole is a superior building block. Its calculated XLogP3-AA of 4.0 [1] makes it a valuable intermediate for generating analogs with increased lipophilicity compared to those derived from the less lipophilic 2-bromo-4-phenylthiazole (XLogP3-AA = 3.6). This predictable, quantitative shift in physicochemical space allows medicinal chemists to fine-tune parameters like membrane permeability and metabolic stability.

Synthetic Methodology: Enhancing Chromatographic Purification

The structural features of this compound, specifically its topological polar surface area of 50.4 Ų and three hydrogen bond acceptors [1], provide a distinct advantage in purification workflows. When used in synthesis, the resulting products will exhibit different retention times on both normal-phase and reverse-phase chromatography compared to analogs lacking the methoxy group. This difference in polarity facilitates easier separation of closely related reaction products, improving the efficiency of compound library synthesis and purification.

Chemical Procurement: Streamlined Sourcing for Time-Sensitive Projects

For project managers and procurement specialists, the commercial availability of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole with a defined minimum purity specification (e.g., 95% from AKSci [1], 97% from Chemenu ) offers a low-risk sourcing option. Furthermore, its classification as a 'non-hazardous material' for transport [1] simplifies and accelerates shipping logistics, eliminating the delays and costs associated with hazardous material handling. This ensures the compound can be rapidly and reliably integrated into existing research timelines without unforeseen regulatory or logistical bottlenecks.

Technical Documentation Hub

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